Bipenamol

Description

Structure

3D Structure

Properties

IUPAC Name |

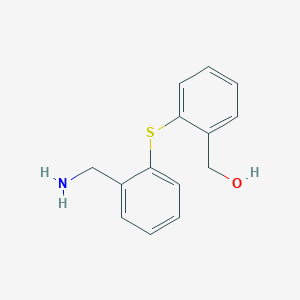

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFSNJRKZLMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046561 | |

| Record name | Bipenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79467-22-4 | |

| Record name | Bipenamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bipenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPENAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DCB7156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bipenamol: An Inquiry into its Mechanism of Action Reveals a Compound Shrouded in Early-Stage Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel compound's mechanism of action is paramount. However, in the case of Bipenamol, an experimental small molecule antidepressant, a thorough investigation of publicly available scientific literature, clinical trial databases, and pharmacological resources reveals a significant absence of detailed technical information.

While this compound is identified by its chemical name, [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol, and is categorized as an antidepressant, there is a notable lack of published studies detailing its specific molecular targets, signaling pathways, and overall pharmacological profile. This scarcity of data prevents the construction of a comprehensive technical guide as requested.

Current State of Knowledge

At present, the available information on this compound is limited to basic chemical identifiers and a high-level therapeutic classification. Key details that are currently unavailable in the public domain include:

-

Pharmacodynamics: The specific receptors, enzymes, or transporters that this compound interacts with to elicit its antidepressant effect remain undisclosed.

-

Signaling Pathways: Without knowledge of its molecular targets, the downstream signaling cascades modulated by this compound are unknown.

-

Quantitative Data: There is no publicly accessible data from preclinical or clinical studies, such as binding affinities, IC50 values, or efficacy and safety data in experimental models or human subjects.

-

Experimental Protocols: Methodologies for any experiments conducted on this compound have not been published.

Visualizing the Unknown

Given the absence of data on signaling pathways or experimental workflows, the creation of detailed diagrams using Graphviz is not feasible. Any such visualization would be purely speculative and not based on scientific evidence.

The Path Forward for this compound

The current lack of public information suggests that this compound may be in a very early stage of preclinical development, with research being conducted internally by a pharmaceutical or academic entity. It is also possible that the compound is no longer under active development.

For researchers and professionals in drug development, the case of this compound highlights the proprietary nature of early-stage pharmaceutical research. Until the sponsoring institution chooses to disclose its findings through patents, publications, or conference presentations, the detailed mechanism of action of this compound will remain elusive to the broader scientific community. Further monitoring of scientific literature and patent databases may yield more information in the future.

Bipenamol: An Enigmatic Experimental Agent with Unconfirmed Anti-Inflammatory Potential

Despite preliminary classifications, publicly accessible scientific literature and clinical trial data are insufficient to substantiate the characterization of Bipenamol as a nonsteroidal anti-inflammatory drug (NSAID). While listed as an experimental small molecule drug, detailed information regarding its mechanism of action, efficacy, and safety profile as an anti-inflammatory agent remains unpublished.[1]

This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound and to contextualize its potential role within the broader landscape of NSAIDs. However, the conspicuous absence of dedicated research and clinical data on this compound necessitates a foundational discussion of established NSAID principles as a comparative framework.

The Established Paradigm of NSAID Action

Nonsteroidal anti-inflammatory drugs constitute a cornerstone of therapy for pain, inflammation, and fever.[2][3][4][5] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[5][6] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6]

The majority of traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[4][6] This dual inhibition is responsible for both their therapeutic anti-inflammatory effects (largely through COX-2 inhibition) and their most common side effects, including gastrointestinal disturbances and an increased risk of bleeding (primarily through COX-1 inhibition).[6]

This compound: An Uncharted Mechanism

At present, there is no publicly available data detailing the specific mechanism of action for this compound. It is unknown whether this compound, if it is indeed an NSAID, acts as a non-selective COX inhibitor, a COX-2 selective inhibitor, or through a novel anti-inflammatory pathway. Without experimental evidence, any discussion of its signaling pathway would be purely speculative.

Quantitative Data & Experimental Protocols: A Notable Void

A thorough search of scientific databases and clinical trial registries reveals a significant lack of quantitative data related to this compound's efficacy, pharmacokinetics, and safety. There are no published pre-clinical or clinical studies that would allow for a summary of its anti-inflammatory potency, dose-response relationship, or adverse effect profile. Consequently, detailed experimental protocols for any key experiments involving this compound are not available.

The Path Forward: A Call for Transparency and Research

For this compound to be considered a viable nonsteroidal anti-inflammatory agent, a significant body of research is required. The scientific and medical communities would necessitate comprehensive pre-clinical studies elucidating its mechanism of action, followed by robust, well-designed clinical trials to establish its efficacy and safety in human subjects. Until such data becomes available, the classification of this compound as an NSAID remains provisional and its therapeutic potential unconfirmed. Researchers, scientists, and drug development professionals are encouraged to monitor for forthcoming publications and clinical trial announcements that may shed light on this enigmatic compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. NSAIDs - NHS [nhs.uk]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on Bipenamol for Central Nervous System Disorders: Information Not Publicly Available

Following a comprehensive review of scientific literature, clinical trial databases, and pharmacological compendiums, it has been determined that there is a significant lack of publicly available information on the use of Bipenamol for central nervous system (CNS) disorders. As a result, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time.

Efforts to gather data on this compound's mechanism of action, preclinical and clinical studies, pharmacokinetics, and its role in any signaling pathways related to CNS disorders did not yield any substantive results.

Summary of Findings:

Chemical and Regulatory Information:

-

This compound is identified as a small molecule with the chemical formula C14H15NOS.[1]

-

It is listed in chemical and drug databases such as DrugBank and the Global Substance Registration System (GSRS).[1][2]

-

The GSRS provides a high-level classification of this compound as an "Agent Affecting Nervous System" and "Antidepressant Agent"; however, this classification is not substantiated by any publicly accessible studies or documentation.[2]

Lack of Scientific and Clinical Data:

-

No peer-reviewed research articles, preclinical studies, or clinical trials detailing the efficacy, safety, or pharmacological profile of this compound for any CNS disorder could be identified.

-

There is no available information to construct the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams.

The absence of scientific and clinical data prevents the development of the requested technical guide. The available information is limited to basic chemical identifiers and an unsubstantiated therapeutic classification. For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data, which in the case of this compound and its potential application in CNS disorders, is not available in the public domain.

It is possible that this compound is an investigational compound that has not progressed to a stage where data is publicly disclosed, a discontinued research project, or a substance that has been primarily used as a precursor in the synthesis of other molecules. Without further information from the developing party, a detailed technical analysis cannot be provided.

References

An In-depth Technical Guide on the Core of Leukotriene Synthesis Suppression

Disclaimer: There is currently no publicly available scientific literature or data that suggests Bipenamol is associated with the suppression of leukotriene synthesis. This compound is documented as an experimental small molecule, with some sources indicating its investigation as an antidepressant agent[1]. Therefore, this technical guide will focus on the core topic of leukotriene synthesis suppression as a therapeutic strategy, detailing the mechanisms, key molecular targets, and methodologies used to assess inhibitors in this pathway.

Introduction to Leukotrienes and Their Synthesis

Leukotrienes are potent inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid released from cell membrane phospholipids.[2][3] They play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[4] The leukotriene family is divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. LTB4 is a powerful chemoattractant for neutrophils, while CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[4]

The synthesis of leukotrienes is a complex process involving several key enzymes, making it a prime target for therapeutic intervention to modulate inflammatory responses.

The Leukotriene Synthesis Pathway: A Cascade of Therapeutic Targets

The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The free arachidonic acid is then metabolized through the 5-lipoxygenase (5-LOX) pathway.

Key Enzymes in Leukotriene Synthesis:

-

5-Lipoxygenase (5-LOX): This is the key enzyme that initiates the synthesis of all leukotrienes. It catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to the unstable epoxide, leukotriene A4 (LTA4).

-

5-Lipoxygenase-Activating Protein (FLAP): For 5-LOX to be active, it must translocate to the nuclear membrane and associate with FLAP. FLAP binds to arachidonic acid and presents it to 5-LOX, thus facilitating the synthesis of leukotrienes.

-

LTA4 Hydrolase: This enzyme catalyzes the conversion of LTA4 to LTB4 in neutrophils and other inflammatory cells.

-

LTC4 Synthase: This enzyme conjugates LTA4 with glutathione to form LTC4, the parent compound of the cysteinyl leukotrienes.

The inhibition of these enzymes presents a direct approach to suppressing the production of pro-inflammatory leukotrienes.

References

In Vitro Anti-inflammatory Effects of Bipenamol: A Technical Overview

Notice: Initial searches for "Bipenamol" did not yield any specific in vitro studies on its anti-inflammatory effects. Therefore, this technical guide will focus on Eugenol , a well-researched natural compound with documented anti-inflammatory properties, to illustrate the required data presentation, experimental protocols, and visualizations. The information presented below is based on published in vitro studies of Eugenol.

This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Eugenol, a major component of clove oil. It is intended for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways involved in Eugenol's anti-inflammatory action.

Quantitative Data Summary

The anti-inflammatory activity of Eugenol has been quantified in various in vitro models, primarily focusing on its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Inflammatory Mediator | Cell Line | Treatment | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Eugenol | - | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Eugenol | - | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Eugenol | - | [1] |

| Interleukin-1β (IL-1β) | Murine Macrophages | Eugenol | No significant inhibition | [2] |

| Interleukin-6 (IL-6) | Murine Macrophages | Eugenol (50 or 100µ g/well ) | Significant inhibition | [2] |

| Interleukin-10 (IL-10) | Murine Macrophages | Eugenol | Significant inhibition | [2] |

Key Signaling Pathways

Eugenol exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanism appears to involve the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[2] Additionally, Eugenol has been shown to influence the IL-6/JAK/STAT3 pathway and the NLRP3 inflammasome.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5] Eugenol is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory cytokines.[2]

References

- 1. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Bipenamol's Effect on Leukocyte Chemotaxis

A comprehensive review of available scientific literature reveals no specific research detailing the effect of bipenamol on leukocyte chemotaxis. Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated, quantified, or described the impact of this compound on the migration of leukocytes, including neutrophils or other immune cells.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's influence on this biological process. The foundational scientific data required to fulfill the user's request does not appear to be publicly available at this time.

The following sections outline the general principles and methodologies relevant to the study of leukocyte chemotaxis, which would be applicable if and when research on this compound in this area is conducted.

General Principles of Leukocyte Chemotaxis

Leukocyte chemotaxis is the directed movement of leukocytes, such as neutrophils, monocytes, and lymphocytes, along a chemical gradient of chemoattractants. This process is fundamental to the inflammatory response, enabling immune cells to migrate from the bloodstream to sites of infection or tissue injury.

The process can be broadly divided into the following key stages:

-

Chemoattractant Sensing: Leukocytes express a variety of G protein-coupled receptors (GPCRs) on their surface that recognize and bind to specific chemoattractants. These can include bacterial products (e.g., f-Met-Leu-Phe or fMLP), complement components (e.g., C5a), and chemokines (e.g., Interleukin-8).

-

Intracellular Signaling: Binding of a chemoattractant to its receptor initiates a cascade of intracellular signaling events. A critical pathway involves the activation of Phosphatidylinositol 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell.

-

Cell Polarization and Migration: The localized accumulation of PIP3 and other signaling molecules results in the polymerization of actin filaments, driving the formation of a leading edge (lamellipodium) and the contraction of the cell body, ultimately propelling the leukocyte along the chemoattractant gradient.

Standard Experimental Protocols for Studying Leukocyte Chemotaxis

Should research into the effects of this compound on leukocyte chemotaxis be undertaken, the following established experimental protocols would be relevant.

Boyden Chamber Assay (Transwell Migration Assay)

This is a widely used in vitro method to quantify the chemotactic response of leukocytes.

Methodology:

-

Chamber Setup: A two-chamber system is used, separated by a microporous membrane.

-

Chemoattractant: The lower chamber is filled with a medium containing a known chemoattractant (e.g., fMLP, IL-8).

-

Cell Seeding: A suspension of isolated leukocytes (e.g., neutrophils) is placed in the upper chamber. If testing an inhibitory compound like this compound, the cells would be pre-incubated with various concentrations of the compound.

-

Incubation: The chamber is incubated for a specific period (e.g., 1-2 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber or adhered to the underside of the membrane is quantified, typically by microscopy and cell counting after staining.

Under-Agarose Gel Chemotaxis Assay

This method allows for the visualization and quantification of leukocyte migration in a two-dimensional environment.

Methodology:

-

Gel Preparation: A thin layer of agarose gel is prepared on a culture dish.

-

Well Creation: Three wells are cut into the agarose in a linear arrangement.

-

Loading: The central well is loaded with the leukocyte suspension (potentially pre-treated with this compound). One outer well is loaded with the chemoattractant, and the other with a control medium.

-

Migration and Analysis: The dish is incubated, and the migration of cells from the central well towards the chemoattractant and control wells is observed and quantified over time using microscopy. The distance and directionality of migration can be measured.

Potential Signaling Pathways for Investigation

If this compound were to influence leukocyte chemotaxis, its mechanism of action would likely involve modulation of key signaling pathways. A logical starting point for investigation would be the PI3K/Akt pathway, which is central to cell migration.

Below is a conceptual diagram of a generic leukocyte chemotaxis signaling pathway. Any investigation into this compound's effects would aim to determine at which point(s) in this pathway the compound exerts its influence.

Caption: A simplified signaling cascade in leukocyte chemotaxis.

Conclusion

While the provided framework outlines the necessary components for a technical guide on the effects of a compound on leukocyte chemotaxis, the specific data for this compound is currently absent from the scientific literature. Future research is required to elucidate any potential role for this compound in modulating this crucial immunological process. Researchers in drug development and related fields are encouraged to consider this gap in knowledge for future studies.

Bipenamol: A Technical Overview of an Investigational Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Bipenamol. Significant gaps in the scientific literature exist regarding its detailed synthesis, quantitative biological data, and specific mechanisms of action. Therefore, a complete, in-depth technical guide in line with the initial request cannot be fully compiled at this time.

Introduction

This compound is an investigational small molecule classified as a nonsteroidal anti-inflammatory agent.[1] Its chemical structure is [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol. Publicly available information on its discovery is limited, though Chiron Corporation is cited as its originator.[1] This document aims to consolidate the known information regarding its synthesis, proposed mechanism of action, and available data.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | PubChem |

| Molecular Formula | C14H15NOS | PubChem |

| CAS Number | 79467-22-4 | PubChem |

| Molecular Weight | 245.34 g/mol | [2] |

| Monoisotopic Mass | 245.08743528 Da | [2][3] |

Synthesis of this compound

One approach involves a modular construction of polyfunctional arenes utilizing a multiple C-H activation strategy . This method is highlighted as enabling the "concise construction of biologically active molecules, such as this compound."

Another key synthetic step mentioned is the production of a precursor to this compound via a 100-gram scale heterogeneous photocatalytic C-S coupling reaction .[1] This reaction is facilitated by a high-speed circulation microflow synthesis system, suggesting a modern and scalable approach to its synthesis.[1]

A specific reduction step has been described for obtaining this compound, which involves the use of lithium aluminum hydride (LiAlH₄) to reduce a precursor molecule.[1]

Experimental Workflow: General Synthetic Strategy

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways of this compound have not been fully elucidated in publicly available research. However, it is proposed to exert its anti-inflammatory effects through several mechanisms:

-

Inhibition of Prostaglandin Synthesis: As a nonsteroidal anti-inflammatory agent, this compound is suggested to inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Inhibition of Leukotriene Synthesis: this compound may also inhibit the production of leukotrienes, another class of inflammatory mediators involved in allergic and inflammatory responses.

-

Suppression of Leukocyte Chemotaxis: The migration of leukocytes to the site of inflammation is a critical step in the inflammatory cascade. This compound is thought to suppress this process.

-

Inhibition of Nitric Oxide Synthase (NOS): There are indications that this compound may act as a nitric oxide synthase inhibitor. Overproduction of nitric oxide is associated with inflammatory conditions.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for inflammation that could be targeted by an agent like this compound, based on its proposed mechanisms of action.

Caption: A generalized overview of inflammatory signaling pathways.

Quantitative Data

A comprehensive search of the available scientific literature and databases did not yield specific quantitative data for this compound. The following tables are placeholders to indicate the types of data that would be essential for a complete technical guide.

Table 1: In Vitro Potency

| Target | Assay Type | IC50 / EC50 |

| Prostaglandin Synthesis | Data Not Available | Data Not Available |

| Leukotriene Synthesis | Data Not Available | Data Not Available |

| Nitric Oxide Synthase | Data Not Available | Data Not Available |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Value |

| Bioavailability | Data Not Available | Data Not Available |

| Half-life (t1/2) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

Table 3: Toxicological Data

| Test | Species | Result |

| Acute Toxicity (LD50) | Data Not Available | Data Not Available |

| Genotoxicity | Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound is an intriguing investigational compound with a modern synthetic route and a plausible anti-inflammatory mechanism of action. However, the lack of publicly available, detailed experimental protocols and quantitative biological data significantly hinders a thorough evaluation of its therapeutic potential. Future research and publications will be critical to filling these knowledge gaps. For drug development professionals, the key areas for further investigation include:

-

Elucidation of the specific enzyme isoforms inhibited by this compound within the prostaglandin and leukotriene synthesis pathways.

-

Determination of its in vitro and in vivo potency through rigorous pharmacological studies.

-

Comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

Without such data, this compound remains a promising but largely uncharacterized molecule in the field of anti-inflammatory drug discovery.

References

Bipenamol: An Investigational Compound with Antidepressant and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipenamol is a benzenemethanol derivative that has been identified as a compound with potential therapeutic applications, primarily as an antidepressant and a nonsteroidal anti-inflammatory agent. Despite its classification, publicly available, in-depth pharmacological data and comprehensive clinical trial information remain scarce. This technical guide synthesizes the available information on this compound, focusing on its chemical properties, potential pharmacological activities, and its role as a synthetic intermediate.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | PubChem[1] |

| Molecular Formula | C14H15NOS | PubChem[1] |

| Molecular Weight | 245.34 g/mol | PubChem[1] |

| CAS Number | 79467-22-4 | PubChem[1] |

| InChIKey | HLAFSNJRKZLMPT-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO | PubChem[1] |

Pharmacological Profile

Available information suggests that this compound possesses a multi-faceted pharmacological profile, although detailed quantitative data from preclinical and clinical studies are not widely published.

Potential Antidepressant Activity

This compound hydrochloride is recognized as an antidepressant.[2] The National Center for Biotechnology Information's PubChem database also classifies this compound as an "Antidepressant Agent". However, the specific mechanism of action underlying its antidepressant effects has not been elucidated in the available literature. General antidepressant mechanisms often involve the modulation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] This can be achieved through inhibition of reuptake transporters or by blocking enzymatic degradation.[3] Without specific studies on this compound, its precise targets within these pathways remain unknown.

Potential Anti-inflammatory, Analgesic, and Antipyretic Effects

This compound is also classified as a nonsteroidal anti-inflammatory agent with potential analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2] The proposed anti-inflammatory actions may involve several mechanisms, including:

-

Inhibition of prostaglandin synthesis

-

Inhibition of leukotriene synthesis

-

Suppression of leukocyte chemotaxis

-

Inhibition and scavenging of oxygen radicals

-

Immunosuppressive properties

It is important to note that while these mechanisms are suggested, detailed quantitative data, such as specific IC50 values or in vivo efficacy data, are not extensively available in the public domain.[2]

Role as a Synthetic Intermediate

Beyond its potential direct therapeutic effects, this compound serves as a synthetic intermediate in the preparation of other novel compounds. Notably, it is used in the synthesis of semicarbazide-derived inhibitors of human dipeptidyl peptidase I (DPPI).[2] DPPI, also known as Cathepsin C, is a lysosomal cysteine protease involved in the activation of several pro-inflammatory serine proteases. Its inhibitors are being investigated for the treatment of various inflammatory and immune-mediated diseases.

Experimental Data and Protocols

A comprehensive search of scientific literature and databases did not yield detailed experimental protocols or quantitative data from in vitro or in vivo studies on this compound. One primary screen mentioned in a publicly available database indicated a "No-Effect inactive" result in the specific assay performed, though further details of this experiment are not available.[2]

Signaling Pathways

Due to the limited pharmacological data, the specific signaling pathways modulated by this compound have not been identified. A logical workflow for investigating these pathways, should the compound become more widely studied, is depicted below.

Caption: Hypothetical workflow for elucidating the signaling pathways of this compound.

Conclusion

This compound is an intriguing investigational compound with potential applications in the fields of neuroscience and immunology, specifically as an antidepressant and an anti-inflammatory agent. However, the lack of detailed, publicly available pharmacological data, including its mechanism of action, pharmacokinetic profile, and the specific signaling pathways it modulates, significantly hinders a comprehensive understanding of its therapeutic potential. Further preclinical and clinical research is necessary to fully characterize the pharmacological profile of this compound and to determine its viability as a therapeutic agent. Its role as a precursor for dipeptidyl peptidase I inhibitors also warrants further investigation into its synthetic utility and potential indirect contributions to the development of novel therapeutics.

References

Lack of Publicly Available Data Precludes In-Depth Analysis of Bipenamol's Therapeutic Potential

An extensive search of scientific literature and clinical trial databases for the experimental drug Bipenamol has revealed a significant absence of publicly available information regarding its therapeutic applications, mechanism of action, and preclinical or clinical studies. As a result, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway visualizations is not feasible at this time.

Online drug databases provide minimal details on this compound. It is cataloged as an experimental small molecule with the chemical formula C₁₄H₁₅NOS and a monoisotopic molecular weight of 245.09 Da.[1] While one database includes a classification of "Antidepressant Agent," there is no associated research or data to substantiate this potential therapeutic area or to provide any insight into its pharmacological properties.

The core requirements for this technical guide—summarizing quantitative data, detailing experimental methodologies, and visualizing biological pathways—are contingent on the existence of published research. Without access to preclinical study results, clinical trial data, or any scientific papers detailing this compound's biological activity, it is impossible to generate the requested content.

Basic Compound Information:

| Property | Value | Source |

| Generic Name | This compound | DrugBank Online[1] |

| DrugBank Accession Number | DB19925 | DrugBank Online[1] |

| Modality | Small Molecule | DrugBank Online[1] |

| Group | Experimental | DrugBank Online[1] |

| Average Molecular Weight | 245.34 | DrugBank Online[1] |

| Chemical Formula | C₁₄H₁₅NOS | DrugBank Online[1] |

Due to the lack of available data, no experimental protocols or signaling pathways can be described or visualized. Professionals in drug development and research are advised that this compound remains an obscure compound with no established therapeutic profile in the public scientific domain.

References

Bipenamol: A Technical Guide to its Core Structure, Putative Mechanism, and Drug Development Landscape

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Bipenamol is a psychoactive compound with a diaryl sulfide core structure, recognized for its potential as an antidepressant agent. Despite its identification and classification, publicly available data on its specific structural analogs, derivatives, and comprehensive experimental evaluation remain scarce. This technical guide consolidates the existing information on this compound, including its physicochemical properties. It further delves into a theoretical exploration of its mechanism of action as a putative monoamine reuptake inhibitor, details relevant experimental protocols for its characterization, and proposes potential avenues for the design of structural analogs and derivatives based on established medicinal chemistry principles. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and related chemical entities.

Introduction

This compound, chemically known as [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol, is a molecule that has been classified as an antidepressant.[1][2] Its core structure features a diaryl sulfide linkage, a motif present in other biologically active compounds.[3][4][5] While this compound is listed in several chemical and drug databases, detailed scientific literature regarding its synthesis, pharmacological profiling, and clinical development is not extensively available. This guide seeks to bridge this information gap by providing a comprehensive overview of this compound's known properties and a theoretical framework for its further study.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C14H15NOS | [1] |

| Molecular Weight | 245.34 g/mol | [1] |

| IUPAC Name | [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | [1] |

| CAS Number | 79467-22-4 | [1] |

| Topological Polar Surface Area | 71.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Table 1: Physicochemical properties of this compound.

Putative Mechanism of Action and Signaling Pathway

Based on its classification as an antidepressant and structural similarities to other monoamine reuptake inhibitors, this compound is hypothesized to function by blocking the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) from the synaptic cleft.[6][7] This inhibition leads to an increased concentration of these monoamines in the synapse, thereby enhancing neurotransmission, a mechanism thought to underlie the therapeutic effects of many antidepressants.[8][9]

The proposed signaling pathway for a monoamine reuptake inhibitor like this compound is depicted in the following diagram:

Figure 1: Proposed signaling pathway of this compound as a monoamine reuptake inhibitor.

Structural Analogs and Derivatives: A Medicinal Chemistry Perspective

While specific analogs and derivatives of this compound are not documented in publicly accessible literature, its core structure provides a scaffold for rational drug design. The principles of structure-activity relationships (SAR) for monoamine reuptake inhibitors can guide the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.[10]

Key areas for structural modification on the this compound scaffold include:

-

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on either phenyl ring could influence binding affinity and selectivity for different monoamine transporters.

-

Aminomethyl Group Modification: Altering the basicity and steric bulk of the aminomethyl group could impact interactions with the transporter proteins.

-

Hydroxymethyl Group Derivatization: Esterification or etherification of the hydroxymethyl group could be explored to create prodrugs with altered solubility and metabolic stability.

-

Thioether Linkage Oxidation: Oxidation of the sulfide to a sulfoxide or sulfone could modulate the electronic properties and conformation of the molecule, potentially affecting its biological activity.[4]

The following workflow outlines a potential strategy for the design and evaluation of this compound analogs:

Figure 2: Workflow for the design and development of this compound analogs.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used for the characterization of monoamine reuptake inhibitors are applicable.

Synthesis of Diaryl Sulfides

A general method for the synthesis of diaryl sulfides involves the copper-catalyzed coupling of an aryl halide with a thiophenol derivative.[11] Modifications to this protocol would be necessary to accommodate the specific functional groups of this compound and its desired analogs.

In Vitro Transporter Binding Assays

To determine the affinity of this compound and its analogs for the serotonin, norepinephrine, and dopamine transporters, radioligand binding assays are commonly employed.[12][13] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the transporter.

In Vitro Reuptake Inhibition Assays

Functional assessment of reuptake inhibition can be performed using synaptosomes or cell lines expressing the respective monoamine transporters.[12][14] The assay measures the reduction in the uptake of a radiolabeled monoamine in the presence of the test compound.

In Vivo Behavioral Models

The antidepressant potential of this compound and its derivatives can be evaluated in established animal models of depression, such as the forced swim test or the tail suspension test.[12]

Clinical Development Landscape

A thorough search of clinical trial registries reveals no specific clinical trials registered for this compound.[15][16][17] This suggests that the compound may not have progressed to the clinical stages of drug development or that any such development has not been publicly disclosed.

Conclusion

This compound represents an under-investigated molecule with a chemical scaffold of interest for the development of novel antidepressant agents. While the current lack of extensive public data presents a challenge, this technical guide provides a consolidated resource of its known properties and a theoretical framework to guide future research. The exploration of its structural analogs and derivatives, guided by established principles of medicinal chemistry, holds the potential for the discovery of new therapeutic agents for the treatment of depressive disorders. Further research into the synthesis, pharmacological profiling, and mechanism of action of this compound and related compounds is warranted.

References

- 1. This compound | C14H15NOS | CID 43961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Experimental Methods for Investigating Uptake 2 Processes In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. 24-Month Phase I/II Clinical Trial of Bimatoprost Sustained-Release Implant (Bimatoprost SR) in Glaucoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Bipenamol Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bipenamol is a compound with potential antidepressant properties. Understanding its interaction with various neuroreceptors is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide aims to provide an in-depth overview of the receptor binding affinity of this compound. However, a comprehensive search of publicly available scientific literature, pharmacological databases, and patent filings did not yield specific quantitative binding data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for this compound against a panel of receptors.

Therefore, this guide will focus on providing a detailed framework for assessing receptor binding affinity, including established experimental protocols and relevant signaling pathways, which can be applied to characterize this compound or similar compounds.

Data Presentation: Receptor Binding Affinity of this compound

As of the latest search, specific quantitative data on the binding affinity of this compound for various receptors is not available in the public domain. To facilitate future research and data organization, a template table is provided below.

| Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Tissue/Cell Line | Reference |

| e.g., μ-Opioid | e.g., [³H]DAMGO | e.g., Radioligand Competition | e.g., Rat brain membranes | |||

| e.g., δ-Opioid | e.g., [³H]DPDPE | |||||

| e.g., κ-Opioid | e.g., [³H]U69593 | |||||

| e.g., SERT | e.g., [³H]Citalopram | |||||

| e.g., NET | e.g., [³H]Nisoxetine | |||||

| e.g., DAT | e.g., [³H]WIN 35,428 | |||||

| e.g., 5-HT₁A | e.g., [³H]8-OH-DPAT | |||||

| e.g., 5-HT₂A | e.g., [³H]Ketanserin | |||||

| e.g., D₂ | e.g., [³H]Spiperone |

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed, generalized protocol for determining the binding affinity of a test compound like this compound for a specific G-protein coupled receptor (GPCR) using a radioligand competition binding assay.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cultured cell lines stably expressing the receptor of interest (e.g., CHO-K1, HEK293) or homogenized brain tissue from an appropriate animal model (e.g., rat, mouse).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor to determine non-specific binding (e.g., Naloxone for opioid receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Plates: For incubation.

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Cell Harvester: To separate bound from free radioligand by filtration.

-

Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

-

Membrane Preparation:

-

If using cultured cells, harvest the cells, and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µ g/well , determined by a protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Competition Binding: Test compound at various concentrations, radioligand, and receptor membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filter mats in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Workflow for a typical radioligand binding assay.

Signaling Pathway: Gq-Coupled Receptor Activation

Many neurotransmitter receptors implicated in the action of antidepressants, such as the 5-HT₂A receptor, are coupled to Gq proteins. The activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Simplified Gq-coupled receptor signaling cascade.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Bipenamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Bipenamol, a benzenemethanol derivative with potential as an antidepressant. This compound, chemically known as [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol, is synthesized through a plausible multi-step route culminating in the reduction of a key intermediate. This protocol outlines the necessary reagents, reaction conditions, and purification methods to obtain this compound of high purity.

Introduction

This compound (CAS 79467-22-4) is a diaryl thioether with the systematic IUPAC name [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol. Its structure features a thioether linkage between two functionalized benzene rings, one bearing an aminomethyl group and the other a hydroxymethyl group. While detailed synthetic procedures for this compound are not extensively published, a likely synthetic strategy involves the formation of a diaryl thioether bond followed by the reduction of a suitable precursor. This document outlines a comprehensive protocol based on established organic synthesis methodologies for analogous compounds.

Chemical Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | C₁₄H₁₅NOS | 245.34 g/mol | 79467-22-4 |

Overall Synthesis Workflow

The proposed synthesis of this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction to form the diaryl thioether linkage by reacting 2-mercaptobenzyl alcohol with 2-fluorobenzonitrile. The second step involves the reduction of the nitrile group of the resulting intermediate to the primary amine, yielding this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

4.1. Synthesis of 2-((2-(Hydroxymethyl)phenyl)thio)benzonitrile (Intermediate)

This step involves the formation of the diaryl thioether linkage via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 2-Mercaptobenzyl alcohol | C₇H₈OS | 140.20 | 1.40 g | 10 mmol |

| 2-Fluorobenzonitrile | C₇H₄FN | 121.12 | 1.21 g | 10 mmol |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 mmol |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzyl alcohol (1.40 g, 10 mmol), 2-fluorobenzonitrile (1.21 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to yield 2-((2-(hydroxymethyl)phenyl)thio)benzonitrile as a solid.

Expected Yield: ~70-80%

4.2. Synthesis of this compound ([2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol)

This step involves the reduction of the nitrile group of the intermediate to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 2-((2-(Hydroxymethyl)phenyl)thio)benzonitrile | C₁₄H₁₁NOS | 241.31 | 2.41 g | 10 mmol |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 0.76 g | 20 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (0.76 g, 20 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-((2-(hydroxymethyl)phenyl)thio)benzonitrile (2.41 g, 10 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 1 mL of water, 1 mL of 15% aqueous NaOH, and finally 3 mL of water.

-

Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

-

Filter the precipitate through a pad of Celite and wash it with THF (3 x 50 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain crude this compound.

Expected Yield: ~80-90%

Purification Protocol

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research and development. A two-step purification process involving column chromatography followed by recrystallization is recommended.

5.1. Column Chromatography

Materials and Equipment:

-

Silica gel (230-400 mesh)

-

Solvent system: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) (e.g., 95:4.5:0.5)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

5.2. Recrystallization

Materials and Solvents:

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the this compound obtained from column chromatography in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water dropwise until a slight turbidity persists.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Result |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities. | Spectra consistent with the structure of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak corresponding to this compound, with purity >98%. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound. |

| Melting Point | Assessment of purity. | A sharp melting point range. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a detailed and practical protocol for the synthesis and purification of this compound. By following these procedures, researchers can obtain high-purity this compound for further investigation in drug discovery and development. The outlined methods are based on established chemical principles and can be adapted as needed for specific laboratory conditions.

Application Notes and Protocols for Bipenamol, a Hypothetical MEK1/2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipenamol is a novel small molecule compound under investigation for its potential as a therapeutic agent. This document provides detailed application notes and protocols for a series of in vitro assays designed to characterize the activity of this compound. For the purpose of these protocols, we will be working under the hypothesis that this compound acts as an inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

These protocols will guide researchers in determining the biochemical potency of this compound against its putative targets and in assessing its functional effects on downstream signaling in a cellular context.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be a selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound is thought to prevent the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibition is expected to block the propagation of growth signals and lead to anti-proliferative effects in cells with a constitutively active or over-responsive MAPK/ERK pathway.

Signaling Pathway Diagram

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Bisoprolol Fumarate

Disclaimer

The following application note has been generated for Bisoprolol Fumarate . The initially requested topic, "Bipenamol," did not yield specific results in scientific literature searches and is presumed to be a potential typographical error. Bisoprolol has been selected as a suitable alternative due to its phonetic similarity and the availability of comprehensive public-domain data for its HPLC analysis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol Fumarate is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Accurate and reliable analytical methods are crucial for the quality control of Bisoprolol Fumarate in bulk drug substances and pharmaceutical dosage forms. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Bisoprolol Fumarate. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis.

Experimental Protocols

Materials and Reagents

-

Bisoprolol Fumarate reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade or Milli-Q)

-

Commercial Bisoprolol Fumarate tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method. The chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| HPLC System | Standard system with UV Detector |

| Column | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) in a 30:70 v/v ratio |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 233 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

2.3.1. Phosphate Buffer Preparation (pH 3.5) Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 using orthophosphoric acid.

2.3.2. Standard Stock Solution Preparation Accurately weigh and transfer about 100 mg of Bisoprolol Fumarate reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase can be used as the diluent), sonicate to dissolve, and then dilute to the mark with the diluent.

2.3.3. Working Standard Solutions From the stock solution, prepare a series of working standard solutions in the concentration range of 5 µg/mL to 17.5 µg/mL by diluting with the diluent.[2] These solutions are used to establish the calibration curve.

2.3.4. Sample Preparation (from Tablets) Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Bisoprolol Fumarate into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.08 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| %RSD of Peak Area | ≤ 2.0% | < 1.0% |

Linearity

The linearity of the method was established by analyzing a series of standard solutions.

| Parameter | Result |

| Concentration Range | 5 µg/mL to 17.5 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | % RSD |

| Intra-day Precision | < 2% |

| Inter-day Precision | < 2% |

Accuracy (Recovery)

The accuracy of the method was assessed by recovery studies at three different concentration levels.

| Level | Mean Recovery (%) |

| 80% | 98.84% - 99.39% |

| 100% | 98.84% - 99.39% |

| 120% | 98.84% - 99.39% |

Robustness

The robustness of the method was evaluated by making deliberate small changes to the method parameters. The method was found to be robust with respect to small variations in flow rate and mobile phase composition.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Bisoprolol Fumarate.

Caption: Workflow for the HPLC Analysis of Bisoprolol Fumarate.

Conclusion

The described RP-HPLC method provides a simple, precise, accurate, and robust a nalytical procedure for the quantitative determination of Bisoprolol Fumarate in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method suitable for routine analysis in a quality control laboratory. The validation data confirms that the method is reliable and meets the requirements for its intended purpose.

References

Bipenamol: Nuclear Magnetic Resonance (NMR) Analysis for Drug Development Professionals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipenamol is a small molecule that has been classified as an antidepressant agent. Understanding its chemical structure and potential mechanism of action is crucial for further drug development and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. This document provides a detailed protocol for the NMR analysis of this compound, including predicted ¹H and ¹³C NMR data, and a visualization of a potential signaling pathway based on its classification as an antidepressant.

Data Presentation: Predicted NMR Data

Due to the limited availability of experimental NMR data in publicly accessible databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models and serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplet |

| -CH₂- (benzyl alcohol) | ~4.6 | Singlet |

| -CH₂- (aminomethyl) | ~3.8 | Singlet |

| -NH₂ | Variable (broad) | Singlet |

| -OH | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-S | 135 - 145 |

| Aromatic C-C | 120 - 135 |

| Aromatic C-CH₂ | 138 - 142 |

| -CH₂- (benzyl alcohol) | ~65 |

| -CH₂- (aminomethyl) | ~45 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect chemical shifts, so consistency is key.

-

Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (TMS is set to 0 ppm).

-

Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

3. ¹H NMR Data Acquisition

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

4. ¹³C NMR Data Acquisition

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Mandatory Visualizations

Experimental Workflow for this compound NMR Analysis

Caption: Workflow for this compound NMR analysis.

Proposed Signaling Pathway: Monoamine Hypothesis of Antidepressant Action

Given that this compound is classified as an antidepressant, a plausible mechanism of action could involve the modulation of monoamine neurotransmitters in the synaptic cleft. The following diagram illustrates the general monoamine hypothesis, where antidepressants inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synapse.

Caption: Monoamine hypothesis of antidepressant action.

Bipenamol: Application Notes and Protocols for Cell-Based Assays

Disclaimer: As of October 2025, publicly available scientific literature and pharmacological databases lack detailed information on the mechanism of action, specific signaling pathways, and established cell-based assay protocols for the experimental compound Bipenamol.[1][2] The following application notes and protocols are presented as a hypothetical example based on standard methodologies for characterizing a novel inhibitor of the NF-κB signaling pathway, a common target in drug discovery. The data and specific experimental details provided are illustrative and not based on documented experimental results for this compound.

Introduction

This compound is a small molecule compound with potential therapeutic applications.[1] This document provides a hypothetical framework for investigating the biological activity of this compound, assuming its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases. These protocols describe cell-based assays to quantify the inhibitory effect of this compound on NF-κB activation and its downstream consequences.

Hypothetical Mechanism of Action

For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of IκBα phosphorylation, a key step in the canonical NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of IκBα, this compound would block the nuclear translocation of the p65/p50 NF-κB dimer, thereby inhibiting the transcription of NF-κB target genes.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays.

Table 1: Inhibitory Activity of this compound on NF-κB Reporter Gene Expression

| Cell Line | Agonist (Concentration) | This compound IC50 (µM) |

| HEK293/NF-κB-luc | TNFα (10 ng/mL) | 2.5 |

| HeLa/NF-κB-luc | IL-1β (10 ng/mL) | 3.1 |